Technical Whitepaper: Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) in Advanced API Synthesis
Technical Whitepaper: Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) in Advanced API Synthesis
Executive Summary
In modern pharmaceutical development, the architectural efficiency of an Active Pharmaceutical Ingredient (API) is heavily dictated by the strategic selection of its foundational building blocks. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) has emerged as a critical, highly functionalized scaffold in organic synthesis[1]. As application scientists, we do not merely execute reactions; we architect them. The unique orthogonal reactivity of this compound—driven by its precisely positioned bromo, fluoro, and methyl ester moieties—makes it an indispensable precursor for synthesizing complex polycyclic systems.
This whitepaper provides an in-depth technical guide on utilizing this specific benzoate derivative. We will explore its structural rationale, its mechanistic role in the synthesis of next-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for retinal diseases, and provide field-proven, self-validating protocols for its integration into drug development pipelines[2].
Chemical Profile & Structural Rationale
The utility of Methyl 2-bromo-6-fluoro-3-methylbenzoate lies in its dense functionalization. Each substituent is deliberately leveraged during multi-step API synthesis:
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The Bromo Group (C2): Acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
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The Fluoro Group (C6): Exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the adjacent ester carbonyl, facilitating downstream cyclization. In the final API, it enhances metabolic stability and modulates lipophilicity.
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The Methyl Ester (C1): Serves as a perfectly primed electrophilic center for intramolecular amidation/annulation to form bicyclic heterocyclic cores, such as isoquinolinones[2].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | Methyl 2-bromo-6-fluoro-3-methylbenzoate |
| CAS Number | 1359857-62-7 |
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| SMILES String | O=C(OC)C1=C(F)C=CC(C)=C1Br |
| 1 H NMR (300 MHz, CDCl 3 ) | δ 7.29-7.24 (m, 1H), 7.03-6.97 (m, 1H), 3.97 (s, 3H), 2.39 (s, 3H) |
| Purity Standard | ≥95% (Typically ≥98% required for GMP API synthesis) |
Data aggregated from authoritative chemical suppliers and patent literature[1][2][3].
Mechanistic Role in Drug Design: The PARP-1 Pathway
Methyl 2-bromo-6-fluoro-3-methylbenzoate is prominently utilized in the synthesis of isoquinolinone derivatives, which act as highly potent PARP-1 inhibitors[2]. Understanding the biological target is essential for rationalizing the chemical design.
Severe DNA damage, induced by oxidative stress or radiation, triggers the hyperactivation of the PARP-1 enzyme[4]. Excessively activated PARP-1 synthesizes massive quantities of intracellular poly(ADP-ribose). Because NAD+ is the obligate substrate for this process, PARP-1 hyperactivation leads to rapid intracellular NAD+ depletion[4]. Consequently, the lack of NAD+ halts ATP production, inducing severe mitochondrial dysfunction and resulting in cellular necrosis or apoptosis[4]. This pathological cascade is a primary driver in degenerative retinal conditions, such as Age-related Macular Degeneration (AMD)[4].
By utilizing CAS 1359857-62-7, chemists can synthesize isoquinolinone derivatives that competitively bind to the NAD+ pocket of PARP-1 at nanomolar concentrations, halting the depletion of ATP and providing profound cytoprotective effects[2][4].
Caption: Mechanism of PARP-1 hyperactivation and targeted inhibition by Isoquinolinone derivatives.
Synthetic Workflow & Experimental Protocols
The transformation of Methyl 2-bromo-6-fluoro-3-methylbenzoate into a bioactive isoquinolinone core requires a meticulously controlled two-step sequence. The following protocols are designed as self-validating systems , ensuring that process deviations are caught in real-time.
Caption: Synthetic workflow from CAS 1359857-62-7 to an Isoquinolinone PARP-1 Inhibitor.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C2 position of the benzoate scaffold to install the required aryl/alkyl extension.
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Reagent Preparation: Charge a dry Schlenk flask with Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq), the target boronic acid (1.2 eq), and Pd(dppf)Cl 2 (0.05 eq).
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Causality: The bromo substituent at C2 is highly activated for oxidative addition. However, the steric bulk from the adjacent C1 methyl ester and C3 methyl group necessitates a robust bidentate ligand like dppf to prevent catalyst deactivation and facilitate efficient reductive elimination.
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Solvent and Base Addition: Add degassed 1,4-dioxane and an aqueous solution of K 2 CO 3 (2.0 eq).
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Causality: A biphasic system ensures the inorganic base dissolves while maintaining the organic substrates in solution. Strict degassing is critical to prevent the oxidative homocoupling of the boronic acid.
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Reaction Execution: Heat the mixture to 90°C under an inert argon atmosphere.
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Self-Validating Checkpoint (In-Process Control): After 4 hours, sample the organic layer for UPLC-MS. The system validates completion only if the extracted ion chromatogram (EIC) shows the starting material (m/z 247.06) is <1.0% relative to the product peak. If this threshold is not met, the protocol dictates spiking an additional 0.02 eq of Pd catalyst and reacting for 2 more hours. Do not proceed to aqueous workup until this metric is achieved.
Protocol 2: Intramolecular Annulation to Isoquinolinone Core
Objective: Convert the functionalized benzoate intermediate into the bicyclic isoquinolinone scaffold.
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Amidation: Dissolve the purified intermediate from Protocol 1 in absolute ethanol and add a saturated solution of ammonia in methanol (5.0 eq).
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Causality: The C6 fluoro group exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the C1 ester carbonyl carbon. This significantly lowers the activation energy required for the nucleophilic attack by ammonia, driving the amidation forward.
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Cyclization Execution: Heat the sealed pressure vessel to 110°C for 12 hours.
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Self-Validating Checkpoint (In-Process Control): The reaction is thermodynamically driven toward the insoluble crystalline product. As the isoquinolinone forms, it precipitates out of the ethanol solution. The validation is biphasic:
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Physical Validation: Formation of a dense white precipitate upon cooling the vessel to 0°C.
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Spectroscopic Validation: Isolate a 5 mg aliquot, dissolve in DMSO-d 6 , and acquire a rapid 1 H-NMR. The system validates success via the complete disappearance of the distinct methoxy singlet at δ 3.97 ppm[2], confirming the complete consumption of the methyl ester moiety.
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Analytical Validation
To ensure the highest scientific integrity and trustworthiness of the synthesized materials, analytical validation must be rigorous. For Methyl 2-bromo-6-fluoro-3-methylbenzoate, the primary diagnostic peaks in 1 H-NMR (300 MHz, CDCl 3 ) are the distinct methoxy protons at δ 3.97 (s, 3H) and the aryl methyl protons at δ 2.39 (s, 3H) [2].
During the transition from the starting material to the final API, tracking the disappearance of the δ 3.97 ppm singlet serves as an infallible marker for successful cyclization. Furthermore, LC-MS validation must confirm the isotopic pattern characteristic of bromine (an approximately 1:1 ratio of M and M+2 peaks at m/z 247 and 249) in the starting material, which will be absent or shifted in the final cross-coupled products[3].
References
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[1] Title: Methyl 2-bromo-6-fluoro-3-methylbenzoate Product Information. Source: CymitQuimica. URL: 1
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[3] Title: 1359857-62-7 | Methyl 2-bromo-6-fluoro-3-methylbenzoate. Source: BLD Pharm. URL: 3
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[2] Title: WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition... Source: Google Patents. URL: 2
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[4] Title: WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition... (Mechanism of Action). Source: Google Patents. URL: 4
Sources
- 1. Methyl 2-bromo-6-fluoro-3-methylbenzoate | CymitQuimica [cymitquimica.com]
- 2. WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1)-associated disease - Google Patents [patents.google.com]
- 3. 1359857-62-7|Methyl 2-bromo-6-fluoro-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1)-associated disease - Google Patents [patents.google.com]

